4-Fluoro-3,3',5'-trichlorobenzophenone 4-Fluoro-3,3',5'-trichlorobenzophenone
Brand Name: Vulcanchem
CAS No.: 951890-36-1
VCID: VC2282246
InChI: InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H
SMILES: C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F
Molecular Formula: C13H6Cl3FO
Molecular Weight: 303.5 g/mol

4-Fluoro-3,3',5'-trichlorobenzophenone

CAS No.: 951890-36-1

Cat. No.: VC2282246

Molecular Formula: C13H6Cl3FO

Molecular Weight: 303.5 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3,3',5'-trichlorobenzophenone - 951890-36-1

Specification

CAS No. 951890-36-1
Molecular Formula C13H6Cl3FO
Molecular Weight 303.5 g/mol
IUPAC Name (3-chloro-4-fluorophenyl)-(3,5-dichlorophenyl)methanone
Standard InChI InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H
Standard InChI Key ODHOARJOPKTHEW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F
Canonical SMILES C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F

Introduction

Chemical Identity and Structure

4-Fluoro-3,3',5'-trichlorobenzophenone is a benzophenone derivative characterized by the presence of one fluorine and three chlorine atoms strategically positioned on the aromatic rings. The compound features a central carbonyl group connecting two benzene rings, with a specific halogen substitution pattern that includes fluorine at the 4-position and chlorine atoms at the 3, 3', and 5' positions.

Basic Chemical Properties

The compound possesses several key chemical identifiers and properties that distinguish it from related structures:

PropertyValue
CAS Number951890-36-1
Molecular FormulaC₁₃H₆Cl₃FO
Molecular Weight303.54 g/mol
Purity (Commercial)97.0%
InChI KeyODHOARJOPKTHEW-UHFFFAOYSA-N
Physical StateSolid

This halogenated benzophenone contains multiple electron-withdrawing groups that significantly influence its reactivity profile. The presence of three chlorine atoms and one fluorine atom creates an electron-deficient system that affects the compound's electrophilic character, particularly around the carbonyl group. These electronic effects make the compound potentially useful in various synthetic applications where specific electronic properties are required.

Synthetic Routes and Preparation

The synthesis of 4-Fluoro-3,3',5'-trichlorobenzophenone typically involves reactions between appropriately substituted aromatic compounds. While the search results don't provide a specific synthetic route for this exact compound, related halogenated benzophenone derivatives can offer insight into potential synthetic approaches.

SupplierStatusPackage Sizes
CymitQuimicaDiscontinuedPreviously offered in 1g, 2g, 5g quantities
FluorochemDiscontinuedSpecific packaging details not available

The discontinued status suggests that the compound may now be available primarily through custom synthesis services rather than as a stocked catalog item. This is typical for specialized chemical intermediates that have specific but limited applications in research or industrial processes.

Structural Comparison with Related Compounds

To better understand the chemical context of 4-Fluoro-3,3',5'-trichlorobenzophenone, it is useful to compare it with structurally related compounds found in the search results.

Comparative Analysis

CompoundCAS NumberMolecular FormulaKey Structural Differences
4-Fluoro-3,3',5'-trichlorobenzophenone951890-36-1C₁₃H₆Cl₃FOThree chlorine atoms (3,3',5') and one fluorine atom (4)
3,3'-Dichloro-5-fluorobenzophenone844884-96-4C₁₃H₇Cl₂FOTwo chlorine atoms (3,3') and one fluorine atom (5)
1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanoneNot providedC₈H₂Cl₂F₄OContains a trifluoromethyl group instead of a second benzene ring
4-Fluoro-3-methylacetophenone369-32-4C₉H₉FOContains a methyl ketone group and single fluorine atom

These structural variations highlight the diversity within halogenated aromatic ketones and illustrate how different substitution patterns can lead to compounds with potentially different chemical behaviors and applications .

Physical and Chemical Properties

The physical and chemical properties of 4-Fluoro-3,3',5'-trichlorobenzophenone would be significantly influenced by its halogen substitution pattern.

Predicted Properties

While specific experimental data for this compound is limited in the search results, some properties can be reasonably predicted based on similar structures:

PropertyPredicted Value/Characteristic
Physical StateSolid at room temperature
SolubilityLikely poorly soluble in water; soluble in organic solvents like THF, DMF, DMSO
ReactivitySusceptible to nucleophilic addition at carbonyl; potential for halogen exchange reactions
StabilityLikely stable under standard conditions; sensitive to strong nucleophiles

The presence of multiple electron-withdrawing halogens would likely increase the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophilic addition compared to unsubstituted benzophenone.

Analytical Characterization

Proper characterization of 4-Fluoro-3,3',5'-trichlorobenzophenone is essential for confirming its identity and purity in research and development applications.

Identification Methods

Standard analytical techniques that would be employed for the characterization of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic patterns reflecting the asymmetric substitution pattern.

  • Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns consistent with the halogenated structure.

  • Infrared Spectroscopy: Would show characteristic carbonyl absorption (typically around 1650-1680 cm⁻¹) and C-X stretching bands.

  • Elemental Analysis: For C, H, Cl, and F content verification.

These techniques collectively provide a comprehensive characterization profile necessary for confirming the structure and purity of the compound.

Research Context and Future Directions

The limited availability of published research specifically on 4-Fluoro-3,3',5'-trichlorobenzophenone suggests opportunities for further investigation into its properties and applications.

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